methyl 2-{[3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-{[3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazole ring, a pyridinone moiety, and a phenyl group, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate typically involves multiple steps, including the formation of the thiazole ring and the attachment of the pyridinone and phenyl groups. Common reagents used in the synthesis include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol and toluene .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and precise pH levels to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Methyl 2-{[3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-{[3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and pyridinone-containing molecules. Examples include:
- 4-Hydroxy-5-methylfuran-3(2H)-one
- 6-Chloro-4-Hydroxy-1,1-Dioxide,2H-Thieno[2,3-E]-1,2-Thiazine-3-Carboxylic Acid Methyl Ester .
Uniqueness
Methyl 2-{[3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is unique due to its specific combination of functional groups and structural features
Biological Activity
Methyl 2-{[3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate (CAS Number: 1574316-96-3) is a compound of interest due to its potential biological activities. This article aims to summarize the available research on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C15H17N3O5S, with a molecular weight of 351.4 g/mol. The structure features a thiazole ring, which is known for its diverse biological activities, along with a pyridine derivative that may contribute to its pharmacological profile.
Biological Activity Overview
Research indicates that derivatives of thiazoles and pyridines exhibit a broad spectrum of biological activities, including:
- Antimicrobial Activity : Compounds with thiazole structures have been shown to possess significant antimicrobial properties. For example, trisubstituted thiazoles have demonstrated efficacy against various bacterial strains and fungi .
- Antiproliferative Effects : Studies have indicated that compounds similar to this compound can inhibit cell proliferation in cancer cell lines. Research on related thiazole compounds has shown moderate to strong inhibition against liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cell lines .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related compounds:
- Inhibition of Enzymatic Activity : Thiazoles are often implicated in the inhibition of various enzymes that are crucial for cellular metabolism and proliferation.
- Interference with Cellular Signaling Pathways : Many thiazole derivatives affect signaling pathways associated with cancer progression, such as the Raf-MEK-ERK pathway .
Case Studies and Research Findings
A selection of studies highlights the compound's potential:
Properties
Molecular Formula |
C20H19N3O5S |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
methyl 2-[3-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)propanoylamino]-5-phenyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C20H19N3O5S/c1-12-10-14(24)11-16(26)23(12)9-8-15(25)21-20-22-17(19(27)28-2)18(29-20)13-6-4-3-5-7-13/h3-7,10-11,24H,8-9H2,1-2H3,(H,21,22,25) |
InChI Key |
PUIWHTHOVNXDPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCC(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C(=O)OC)O |
Origin of Product |
United States |
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